molecular formula C11H11N3S B3286205 4-Amino-5-benzyl-pyrimidine-2-thiol CAS No. 82106-36-3

4-Amino-5-benzyl-pyrimidine-2-thiol

Cat. No.: B3286205
CAS No.: 82106-36-3
M. Wt: 217.29 g/mol
InChI Key: CDJUPMIHKCMNPY-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Derivatives in Chemical and Biological Research

Pyrimidine derivatives are a class of heterocyclic compounds that are of paramount importance in the field of medicinal chemistry. researchgate.netwjarr.comorientjchem.org They form the core structure of several biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1), and a wide array of synthetic drugs. gsconlinepress.comnih.gov The inherent chemical properties of the pyrimidine ring, such as its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it a privileged scaffold in drug design. nih.gov This has led to the development of numerous pyrimidine-based therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. researchgate.netwjarr.comgsconlinepress.com

The versatility of the pyrimidine skeleton allows for structural modifications at its 2, 4, 5, and 6 positions, enabling the synthesis of diverse libraries of compounds for biological screening. nih.gov Researchers have extensively explored these modifications to enhance the therapeutic efficacy and pharmacokinetic properties of pyrimidine-based drugs. tec.mx

The Unique Role of Thiol Functionality in Pyrimidine Scaffolds

The introduction of a thiol (-SH) group at the C2 position of the pyrimidine ring, creating a pyrimidine-2-thiol (B7767146), imparts unique chemical and biological characteristics to the molecule. The thiol group is a potent nucleophile and can readily undergo various chemical transformations, making it a valuable handle for further molecular elaboration. nih.gov This reactivity allows for the synthesis of a wide range of derivatives, including S-alkylated, S-acylated, and fused heterocyclic systems.

From a biological perspective, the thiol functionality can play a crucial role in the molecule's interaction with biological targets. Thiols are known to be effective radical scavengers and can participate in redox processes within the cell. nih.gov They can also chelate metal ions, which is a significant feature as many enzymes rely on metal cofactors for their activity. nih.gov The presence of the thiol group can therefore influence the antioxidant, anticancer, and antimicrobial activities of pyrimidine derivatives. nih.gov

Specific Focus on 4-Amino-5-benzyl-pyrimidine-2-thiol in Contemporary Research Contexts

Within the broader class of pyrimidine-2-thiols, this compound has emerged as a compound of interest in recent research. The presence of the amino group at the C4 position and the benzyl (B1604629) group at the C5 position, in addition to the C2-thiol, creates a unique combination of functional groups that can be exploited for the synthesis of novel bioactive molecules.

Research has shown that the synthesis of this compound can be achieved through the reaction of S-benzylisothiourea salts with benzylidenemalononitriles. researchgate.net This synthetic route provides a straightforward method for accessing this specific pyrimidine scaffold.

The biological evaluation of derivatives of this compound has been a subject of investigation. For instance, studies on related 4-amino-2-benzylthio-pyrimidine derivatives have explored their potential as antidiabetic agents. researchgate.net The structural features of this compound make it a valuable building block for the development of new therapeutic agents, and ongoing research continues to explore its potential in various medicinal chemistry applications.

Research Findings on Related Pyrimidine Derivatives

To understand the potential of this compound, it is informative to consider the research findings on structurally related pyrimidine derivatives. The following table summarizes the biological activities observed in various substituted pyrimidine compounds.

Pyrimidine Derivative Class Substituents Observed Biological Activities Reference
4,6-Diarylpyrimidin-2(1H)-ol/thiolHydroxy and methoxy (B1213986) substituted aryl groupsα-glucosidase inhibition, pancreatic lipase (B570770) inhibition, antimicrobial, antituberculous researchgate.nettubitak.gov.tr
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylatesBenzyl and aryl estersAntiproliferative activity against breast cancer cell lines nih.gov
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinesVarious amino and chloro substitutionsAnticancer activity mdpi.com
6-Amino-5-cyano-2-thiopyrimidinesVarious aryl substitutionsAnticancer activity against leukemia, apoptosis induction nih.gov
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridinesBenzoyl and benzylhydroxy derivativesAnti-proliferative activity in cancer cell lines mdpi.com

These findings highlight the diverse biological potential of substituted pyrimidines and underscore the importance of the specific functional groups and their positions on the pyrimidine ring in determining the pharmacological profile of the compound. The data suggests that the 4-amino and 2-thiol functionalities, as present in this compound, are key contributors to the observed biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-benzyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-10-9(7-13-11(15)14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJUPMIHKCMNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 5 Benzyl Pyrimidine 2 Thiol and Its Analogues

Established Synthetic Routes to Pyrimidine-2-thiol (B7767146) Cores Relevant to 4-Amino-5-benzyl-pyrimidine-2-thiol

The construction of the pyrimidine-2-thiol core is a critical step. Established methods often involve the condensation of a three-carbon component with thiourea (B124793). For the specific synthesis of 4-amino-5-substituted pyrimidine-2-thiols, a common precursor is an α,β-unsaturated nitrile or a related active methylene (B1212753) compound.

A frequently employed method for creating 4-amino-6-aryl-2-sulfanylpyrimidine-5-carbonitrile compounds involves a one-pot reaction. nih.gov This is achieved by reacting an appropriate aromatic aldehyde, malononitrile (B47326), and thiourea. nih.gov For instance, the synthesis of compounds like 4-Amino-6-aryl-2-sulfanylpyrimidine-5-carbonitrile (1a-c) is accomplished by refluxing a mixture of the aldehyde, malononitrile, and thiourea in absolute ethanol, often with a catalyst like phosphorus pentoxide. nih.gov This foundational reaction provides a versatile entry to the pyrimidine (B1678525) core, which can then be further modified.

One-pot multicomponent reactions (MCRs) are highly efficient for building complex heterocyclic scaffolds like pyrimidines from simple precursors in a single step. nih.govresearchgate.net These reactions are advantageous due to their atom economy, reduced waste, and operational simplicity. ut.ac.irekb.eg The synthesis of pyrimidine-2-thiol cores often utilizes the condensation of chalcones (1,3-diaryl-2-propene-1-ones) with thiourea. tubitak.gov.trnih.gov This reaction proceeds via a cyclocondensation mechanism to form the dihydropyrimidine (B8664642) ring, which can then be aromatized.

Key cyclization strategies for forming the 2-thioxopyrimidine ring include [3+3], [4+2], and [5+1] heterocyclizations. nih.govresearchgate.net

[3+3] Cyclization : This involves the reaction between a 1,3-dielectrophile and a 1,3-dinucleophile. For example, 2-(ethoxymethylidene)malononitrile can react with carbamohydrazonothioates to create spiro-condensed pyrimidine systems. nih.gov

[4+2] Cyclization : This is a more common approach where a four-atom component (often a 1,4-binucleophile) reacts with a two-atom electrophilic fragment like an isothiocyanate. researchgate.net

Biginelli Reaction : A classic MCR that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and thiourea. nih.govnih.gov This acid-catalyzed reaction is a straightforward route to 1,2,3,4-tetrahydropyrimidine-2-thiones, which are valuable precursors. nih.gov

The general mechanism for these cyclizations involves the initial formation of an intermediate by the reaction of an aldehyde and a compound with an active methylene group, followed by the addition of thiourea and subsequent intramolecular cyclization and dehydration to yield the final pyrimidine ring. researchgate.net

Table 1: Examples of One-Pot Reactions for Pyrimidine-2-thiol Synthesis

ReactantsCatalyst/SolventProduct TypeReference
Aromatic aldehyde, Malononitrile, ThioureaPhosphorus pentoxide / Ethanol4-Amino-6-aryl-2-sulfanylpyrimidine-5-carbonitrile nih.gov
Chalcone, ThioureaPotassium hydroxide (B78521) / Methanol4,6-Diarylpyrimidine-2(1H)-thiol nih.gov
Aromatic aldehyde, Ethyl acetoacetate (B1235776), ThioureaAcid catalystEthyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate nih.gov
6-Aminothiouracils, Terephthalaldehyde, CH-acidsEthanol (reflux)Bis-pyrimidoquinolone derivatives researchgate.net

Once the pyrimidine-2-thiol core is formed, further functionalization can be achieved. The thiol group at the C2 position is particularly versatile. It can exist in a tautomeric equilibrium with the thione form and can be readily S-alkylated, for example, by reaction with alkyl halides. nih.gov This introduces a thioether linkage, which can be a substrate for subsequent nucleophilic substitution reactions.

The amino group at the C4 position and the benzyl (B1604629) group at the C5 position of the target compound are typically introduced from the starting materials. For example, the benzyl group originates from a suitably substituted three-carbon precursor like 2-benzyl-3-oxopropanenitrile. The amino group is often introduced using thiourea, which provides the N1, C2 (thione), and N3 atoms, or by using guanidine, which can introduce an amino group at C2. The C4-amino group in the target compound is typically derived from the cyclization of a precursor containing a nitrile group, such as malononitrile derivatives. nih.gov

Substitution at the C5 position has a significant impact on the reactivity of the pyrimidine ring. nih.govacs.org Electron-withdrawing groups at this position can make the ring more susceptible to nucleophilic attack. nih.govacs.org

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient processes. researchgate.net This has led to the adoption of techniques like microwave-assisted synthesis and solvent-free reaction conditions for preparing pyrimidine derivatives. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov The synthesis of pyrimidine-2-thiol precursors is well-suited to this technology.

For example, the solid-phase microwave-assisted reaction of chalcones with thiourea has been used to synthesize 4,6-diarylpyrimidine-2(1H)-thiol derivatives efficiently. tubitak.gov.trresearchgate.net Similarly, microwave assistance has been applied to the Biginelli reaction and other multicomponent strategies to produce thiazolo[3,2-a]pyrimidine precursors, demonstrating significant improvements in reaction time and yield. nih.govclockss.orgnih.gov In one study, a one-pot, three-component reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate was carried out under microwave irradiation to produce thiazolopyrimidine derivatives in excellent yields without a catalyst. clockss.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Synthesis of ThiazolopyrimidinesSeveral hours (reflux)~25-45 minutesOften significant nih.gov
Biginelli-type condensationHoursMinutesYes nih.gov
Synthesis of 7-amino-thiazolo[3,2-a]pyrimidineNot specified45 minutesHigh yield (49-53%) nih.gov

Performing reactions under solvent-free, or solid-state, conditions is a key principle of green chemistry. researchgate.net This approach minimizes the use of volatile organic compounds, reduces waste, and can sometimes lead to different reactivity or selectivity. The synthesis of pyrimidine derivatives has been successfully achieved under these conditions. For instance, dihydropyrimidinone derivatives have been prepared through a three-component reaction of ethyl acetoacetate, aldehydes, and thiourea using a modified montmorillonite (B579905) nanostructure as a catalyst under solvent-free conditions. researchgate.net

Synthesis of Derivatized this compound Structures

The core structure of this compound can be derivatized at several positions to create a library of analogues.

N-derivatization : The amino group at C4 can be modified. For example, it can be reacted with aldehydes to form Schiff bases. nih.gov

S-derivatization : As mentioned, the thiol group is readily alkylated. For instance, reaction with chloroacetic acid can yield a 2-carboxymethylthio derivative, which can then be cyclized to form fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. nih.gov

Ring Fusion : The pyrimidine core can be used as a building block for more complex fused systems. The reaction of 4-amino-5-cyanopyrimidine-2-thiol derivatives with reagents like bromomalononitrile or carbon disulphide can lead to the formation of thiazolo[3,2-a]pyrimidines and other polycyclic structures. nih.gov For example, reacting 2-aminothiole with arylacetylchlorides can produce thiazolo[5,4-d]pyrimidine (B3050601) derivatives. nih.gov

A common strategy involves synthesizing a 4-amino-6-aryl-2-sulfanylpyrimidine-5-carbonitrile intermediate, which is then converted to a carboximidohydrazide by reacting with hydrazine (B178648) hydrate. nih.gov This new functional group can then be condensed with various aldehydes to create a series of Schiff base derivatives, expanding the structural diversity of the initial compound. nih.gov

Modification at the Amino Group

The 4-amino group of the pyrimidine ring is a key site for chemical modification, offering a nucleophilic center that readily participates in a variety of reactions. The reactivity of amino groups on pyrimidine and similar heterocyclic systems is well-documented, allowing for the introduction of diverse functionalities.

Acylation: The amino group can be acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides. For instance, studies on the acetylation of aminopyridines, which are structurally analogous to aminopyrimidines, show that the reaction can proceed directly at the exocyclic amino group. publish.csiro.au In some cases, particularly with 4-aminopyridine, the reaction may proceed through an N-acetylpyridinium intermediate. publish.csiro.au The use of catalysts like 4-(dimethylamino)pyridine (DMAP) can facilitate the acylation, especially with less reactive acylating agents. acs.orgnih.gov The acylation of 2-amino-4-hydroxypyrimidines has also been studied, indicating that the formation of O-acyl or N-acyl derivatives can be influenced by the steric bulk of both the substituent at the 2-position and the acylating agent itself. rsc.org

Schiff Base Formation: The primary amino group can undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone in the derivatization of amino-substituted heterocycles. For example, novel Schiff bases have been synthesized from 4-aminoantipyrine (B1666024) and various aldehydes, demonstrating the versatility of this reaction. nih.govmdpi.com Similarly, pyrimidine derivatives containing a free amino group can react with aldehydes to yield Schiff bases, which can serve as intermediates for the synthesis of more complex heterocyclic systems. researchgate.netnih.gov The formation of Schiff bases from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) has also been reported, highlighting the general applicability of this reaction to amino-substituted sulfur-containing heterocycles. jmchemsci.com

Modification TypeReagentsProduct TypeReference
AcylationAcid Chlorides, Acid AnhydridesN-Acyl-4-amino-5-benzyl-pyrimidine-2-thiol publish.csiro.auacs.orgrsc.org
Schiff Base FormationAldehydes, KetonesN-((Substituted-methylene)amino)-5-benzyl-pyrimidine-2-thiol nih.govmdpi.comresearchgate.netnih.gov
AlkylationAlkyl Halides4-(Alkylamino)-5-benzyl-pyrimidine-2-thiol google.comresearchgate.net

Modifications at the Benzyl Moiety

The benzyl group at the 5-position of the pyrimidine ring offers another avenue for structural diversification. Modifications can be targeted at the benzylic methylene bridge or the aromatic phenyl ring.

Oxidation of the Benzylic Position: The benzylic hydrogens are activated and susceptible to oxidation. Strong oxidizing agents, such as hot acidic potassium permanganate, can oxidize alkyl side-chains on a benzene (B151609) ring to a carboxylic acid. libretexts.org In the context of this compound, this could potentially lead to the formation of 4-amino-2-thiol-pyrimidine-5-carboxylic acid. The feasibility of this reaction would depend on the stability of the pyrimidine ring and its other substituents under the harsh oxidative conditions.

Electrophilic Substitution on the Phenyl Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) will be directed by the activating/deactivating nature of the pyrimidine-methylene substituent and any other groups present on the phenyl ring. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation could potentially be employed to introduce a variety of functional groups onto the phenyl ring. The reactivity of the pyrimidine ring itself towards electrophiles is generally low due to the electron-withdrawing nature of the nitrogen atoms, which may help in directing the substitution to the benzyl's phenyl ring. bhu.ac.inwikipedia.orgslideshare.net

Nucleophilic Substitution of Benzylic Halides: While the parent compound does not have a leaving group on the benzylic carbon, synthetic analogues could be prepared from precursors that do. Benzylic halides are known to be highly reactive towards nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms due to the stabilization of the carbocation or transition state by the adjacent phenyl ring. stackexchange.comresearchgate.net This provides a potential route for introducing a wide range of nucleophiles at the benzylic position in appropriately designed precursors.

Advanced Spectroscopic and Analytical Techniques for Research on 4 Amino 5 Benzyl Pyrimidine 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 4-Amino-5-benzyl-pyrimidine-2-thiol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In related pyrimidine (B1678525) structures, the amino group (NH₂) protons typically present as a broad singlet in the ¹H NMR spectrum. The aromatic protons of the benzyl (B1604629) group are expected to appear as a multiplet in the range of δ 7.2–7.4 ppm. For similar aminopyrimidine compounds, ¹⁵N NMR studies, in both neutral and acidic media, have been instrumental in assigning the chemical shifts of ring and amino nitrogen atoms, further clarifying the electronic structure and protonation states. capes.gov.br The analysis of chemical shifts and coupling constants provides unambiguous evidence for the connectivity and spatial arrangement of atoms within the molecule.

Table 1: Representative NMR Data for Related Pyrimidine Derivatives

Nucleus Functional Group Typical Chemical Shift (δ) ppm Multiplicity Reference
¹H Amino (NH₂) 6.5–7.0 Broad Singlet
¹H Benzyl Aromatic (C₆H₅) 7.2–7.4 Multiplet
¹³C Pyrimidine Ring 107.3–181.7 - nih.gov
¹³C Benzyl Group 112.7–155.3 - nih.gov
¹⁵N Ring and Amino Nitrogens Varies - capes.gov.br

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of this compound is C₁₁H₁₁N₃S, corresponding to a molecular weight of approximately 217.29 g/mol . sinfoochem.com

In mass spectrometric analysis, a molecular ion peak ([M+H]⁺ or other adducts) corresponding to this mass would confirm the compound's identity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further validating the elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum offers valuable structural information, revealing how the molecule breaks apart under ionization, which helps in confirming the arrangement of the benzyl and pyrimidine thiol moieties. For instance, the cleavage of the bond between the pyrimidine ring and the benzyl group is a likely fragmentation pathway.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within the this compound molecule. These techniques probe the characteristic vibrations of chemical bonds.

Table 2: Characteristic IR Frequencies for Related Pyrimidine Structures

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amino (N-H) Stretching 3350–3250
Amino (NH₂) Stretching 3318–3512 nih.gov
Aromatic (C-H) Stretching ~3060 nih.gov
C=N Stretching ~1613 nih.gov

Note: These are general ranges and specific values for this compound may differ.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For a related compound, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/n. vensel.org The study determined the exact bond lengths and angles and showed that the molecular structure is stabilized by intramolecular N-H···S, C-H···N, and C-H···O hydrogen bonds, while the crystal packing is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds. vensel.org Such analysis for this compound would provide invaluable insights into its solid-state conformation and packing, which influence its physical properties.

Chromatographic Methods in Reaction Monitoring and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of the synthesis of this compound and for assessing its final purity.

HPLC methods are developed to separate the target compound from starting materials, byproducts, and other impurities. nih.gov A typical HPLC setup would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% H₃PO₄) and an organic solvent (like methanol). The purity of the compound is determined by the relative area of its peak in the chromatogram. The development and validation of such analytical methods are crucial for quality control, ensuring that the compound meets the required purity standards for its intended research applications. nih.gov

Theoretical and Computational Investigations of 4 Amino 5 Benzyl Pyrimidine 2 Thiol

Quantum Chemical Studies (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. By modeling the electron density, DFT methods can predict a wide array of molecular properties, from geometries and vibrational frequencies to electronic and reactive characteristics. For pyrimidine (B1678525) derivatives, DFT studies have been instrumental in understanding their tautomeric forms, stability, and interaction with biological targets. mdpi.com

For instance, in studies of related thienopyrimidines, DFT calculations, often using the B3LYP functional with a 6-311++G** basis set, have been employed to optimize molecular geometries and confirm the stability of different conformers through vibrational frequency analysis. mdpi.com These studies have established that amino-substituted heteroaromatic compounds predominantly exist in the amino tautomeric form, a finding that is critical for understanding their biological interactions. mdpi.com

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

In studies of similar heterocyclic systems, FMO analysis has been used to understand their charge transfer properties and reactivity. For example, in a study on a Cu(II) complex involving a pyrimidine derivative, the HOMO was found to be distributed over the ligand, while the LUMO was mainly on the metal center, indicating the sites of potential electronic transitions. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Pyrimidine Derivative Complex

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-2.5
Energy Gap (ΔE)3.7

Note: Data is illustrative and based on findings for related compounds. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of positive and negative electrostatic potential, which are typically color-coded. Red areas indicate negative potential (electron-rich), while blue areas represent positive potential (electron-poor).

MEP analysis of various heterocyclic compounds has been shown to be instrumental in understanding their intermolecular interactions. researchgate.netnih.gov For amiloride (B1667095) analogs, which feature a pyrazine (B50134) ring similar to pyrimidine, MEP maps have helped to identify the electrostatic requirements for binding to ion channels. nih.gov It was found that a localized minimum in the electrostatic potential is crucial for a stable blocking complex. nih.gov For 4-Amino-5-benzyl-pyrimidine-2-thiol, the amino group and the thiol group would be expected to show distinct features in the MEP map, guiding the understanding of its interaction with biological macromolecules.

These descriptors are crucial for predicting how a molecule will behave in a chemical reaction. While specific data for this compound is not available, studies on related compounds demonstrate the utility of these descriptors in medicinal chemistry for designing molecules with desired reactivity profiles.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules and their interactions with biological systems. These methods are particularly valuable in drug discovery for predicting how a ligand might bind to a protein target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

In the context of pyrimidine derivatives, molecular docking studies have been employed to predict their binding modes within the active sites of various enzymes. For example, docking studies of novel pyrimidine-N-β-D-glucosides revealed binding interactions consistent with their experimentally observed biological activities. nih.gov Similarly, for thieno[2,3-b]pyridine (B153569) derivatives, docking simulations have predicted interactions with the active site of PLC-δ1, with van der Waals interactions playing a significant role. mdpi.com For this compound, docking studies could be instrumental in identifying potential protein targets and in designing more potent analogs. The visualization of these interactions helps in understanding the key amino acid residues involved in binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov QSAR models are developed by correlating molecular descriptors (physicochemical, topological, or 3D) with experimentally determined activity.

QSAR studies on various classes of compounds, including those with heterocyclic scaffolds, have been successful in predicting their biological activities. nih.gov For a series of benzenesulfonamide (B165840) derivatives, QSAR models were developed that could predict their cytotoxic activity against different cancer cell lines with good statistical significance. nih.gov These models explained a high percentage of the variance in the observed activity, demonstrating their predictive power. nih.gov While a specific QSAR model for this compound has not been reported, this approach could be valuable in a broader study of related pyrimidine-2-thiol (B7767146) derivatives to guide the synthesis of compounds with enhanced activity.

Conformational Analysis and Molecular Dynamics Simulation of this compound

The three-dimensional structure and dynamic behavior of this compound are pivotal to understanding its chemical reactivity and potential biological interactions. Theoretical and computational methods, specifically conformational analysis and molecular dynamics (MD) simulations, provide profound insights into these aspects at an atomic level. These investigations are crucial for predicting the molecule's preferred shapes, flexibility, and interactions with its environment.

Conformational Analysis

Conformational analysis of this compound focuses on identifying the stable arrangements of its atoms and the energy barriers that separate them. The primary sources of conformational flexibility in this molecule are the rotation of the benzyl (B1604629) group relative to the pyrimidine core and the orientation of the amino group.

A key feature of 2-mercaptopyrimidines is the potential for thione-thiol tautomerism. cdnsciencepub.comcdnsciencepub.com In the solid state and in polar solvents, the thione form is generally favored for related compounds. cdnsciencepub.comcdnsciencepub.com Computational studies using methods like Density Functional Theory (DFT) can predict the relative stabilities of these tautomers. For this compound, the thione tautomer is generally considered the more stable form in most environments. science.govresearchgate.net

Computational scanning of the potential energy surface by systematically rotating this dihedral angle can identify the low-energy (stable) and high-energy (transitional) conformations. For similar benzyl-substituted cyclic compounds, the most stable conformers are typically those where the bulky phenyl group is oriented away from other substituents to minimize steric clash. rsc.org

A representative conformational analysis would involve optimizing the geometry of the molecule at various fixed dihedral angles and calculating the corresponding single-point energies. This allows for the construction of a potential energy profile, as illustrated in the hypothetical data below.

Table 1: Hypothetical Potential Energy Profile for Benzyl Group Rotation

Dihedral Angle (°)Relative Energy (kcal/mol)Conformer Description
05.2Eclipsed with pyrimidine ring
302.5Skewed
600.8Gauche
900.0Perpendicular (Most Stable)
1200.9Gauche
1502.8Skewed
1806.0Eclipsed with pyrimidine ring

Note: This data is illustrative and based on typical findings for benzyl-substituted heterocyclic systems. The exact energy values would require specific quantum mechanical calculations for this compound.

Molecular Dynamics Simulation

While conformational analysis provides a static picture of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms of the system, providing a trajectory that reveals how the molecule flexes, vibrates, and interacts with its surroundings, typically an aqueous solvent. mdpi.com

For a molecule like this compound, an MD simulation would typically be initiated from an energy-minimized conformation. The system would be solvated in a water box, and counter-ions added to neutralize the system. The simulation would then proceed for a duration of nanoseconds to microseconds, depending on the phenomena of interest. nih.gov

Analysis of the MD trajectory can reveal several key dynamic features:

Conformational Transitions: The simulation can show transitions between different stable conformers, providing information on the timescales of these changes and the energy barriers between them. nih.gov

Flexibility of Functional Groups: The root-mean-square fluctuation (RMSF) of atomic positions can be calculated to identify the most flexible parts of the molecule. For this compound, the benzyl group and the amino group are expected to show higher flexibility compared to the more rigid pyrimidine ring.

Solvent Interactions: MD simulations explicitly model the interactions between the molecule and surrounding water molecules. This can reveal the formation and dynamics of hydrogen bonds between the amino and thiol/thione groups and water, which is crucial for understanding its solubility and interaction patterns. researchgate.net

Interaction with Biological Macromolecules: In more advanced studies, MD simulations are used to model the interaction of the compound with a biological target, such as a protein. rsc.orgnih.govnih.gov These simulations can predict the binding mode and estimate the binding affinity, providing valuable information for drug design. nih.govnih.gov

Table 2: Summary of Expected Findings from a Molecular Dynamics Simulation

ParameterPredicted Observation for this compound
Root-Mean-Square Deviation (RMSD) The RMSD of the pyrimidine core is expected to be low, indicating structural stability. Higher RMSD for the benzyl and amino groups would suggest greater flexibility.
Root-Mean-Square Fluctuation (RMSF) High RMSF values would be anticipated for the atoms of the benzyl group, particularly the phenyl ring, and the hydrogen atoms of the amino group.
Hydrogen Bonding The amino group and the nitrogen atoms within the pyrimidine ring are expected to act as hydrogen bond acceptors, while the amino and thiol groups can act as donors. The simulation would quantify the average number and lifetime of these hydrogen bonds with solvent molecules.
Radial Distribution Function (RDF) The RDF of water molecules around the polar groups (amino, thione/thiol) would show a high probability of finding water molecules in close proximity, indicating strong solvation at these sites.

Pre Clinical Biological Activity Profiling and Molecular Mechanisms of 4 Amino 5 Benzyl Pyrimidine 2 Thiol

Antimicrobial Activity Research (In vitro)

Antibacterial Efficacy and Mechanistic Insights (Cellular Level)

No specific studies detailing the in vitro antibacterial efficacy or the cellular mechanisms of action for 4-Amino-5-benzyl-pyrimidine-2-thiol were identified in the search results.

Antifungal Activity and Target Pathways

Information regarding the in vitro antifungal activity of this compound and its effects on fungal target pathways is not available in the reviewed literature.

Anticancer Activity Studies (Cellular and Biochemical Levels)

Cytotoxicity Evaluation in Cancer Cell Lines (In vitro)

No data from in vitro cytotoxicity evaluations of this compound against any cancer cell lines were found in the search results.

Apoptosis Induction and Cell Cycle Modulation

There are no available studies on the ability of this compound to induce apoptosis or cause cell cycle modulation in cancer cells.

Inhibition of Specific Molecular Targets (e.g., Enzymes, Receptors)

Research identifying the specific molecular targets, such as enzymes or receptors, that may be inhibited by this compound has not been published in the reviewed sources.

Enzyme Inhibition and Receptor Binding Studies (In vitro)

The interaction of this compound and its structural analogs with various enzymes and receptors is a critical area of pre-clinical investigation. These studies provide insights into the compound's potential therapeutic applications and mechanisms of action at a molecular level.

Derivatives of pyrimidine (B1678525) have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Certain pyrimidine derivatives have demonstrated a notable selectivity for inhibiting the COX-2 isoform over COX-1. ajchem-a.com This is a significant finding, as selective COX-2 inhibition is associated with anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

In one study, tested pyrimidine derivatives exhibited greater selectivity towards COX-2 than COX-1, with inhibitory activity comparable to meloxicam (B1676189) and superior to piroxicam. ajchem-a.com The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, highlight this selectivity. While specific IC50 values for this compound are not detailed in the provided search results, the data for related pyrimidine derivatives underscore the potential of this chemical class as selective COX-2 inhibitors. ajchem-a.comnih.gov For instance, some pyrimidine-5-carbonitrile derivatives have shown potent COX-2 inhibition, with IC50 values in the submicromolar range. nih.gov The mechanism of inhibition for some COX inhibitors involves interaction with key amino acid residues in the enzyme's active site, such as Ser-530 and Tyr-385. nih.gov

Table 1: COX Inhibition Data for Representative Pyrimidine Derivatives

Compound/Derivative Class Target Enzyme IC50 Value Selectivity Index (COX-1/COX-2) Reference
Pyrimidine Derivative L1 COX-2 Comparable to Meloxicam High ajchem-a.com
Pyrimidine Derivative L2 COX-2 Comparable to Meloxicam High ajchem-a.com
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa COX-2 0.29 µM 67.24 nih.gov
Celecoxib (Reference) COX-2 0.42 µM 33.8 nih.gov
Pyrimidine-5-carbonitrile derivatives COX-2 Submicromolar range - nih.gov
N(4)-benzyl-N(6),N(6)-dimethyl-1-1(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine (DPP) COX-2 0.9 nM 66.2 nih.gov
N(4)-benzyl-N(6),N(6)-dimethyl-1-1(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine (DPP) COX-1 59.6 nM - nih.gov

This table is interactive. Click on the headers to sort the data.

The inhibitory activity of pyrimidine derivatives extends beyond the COX enzymes. Studies have explored their effects on other enzyme systems, including alpha-amylase and various kinases.

Alpha-Amylase Inhibition: Newer generation pyrimidine derivatives have been investigated for their potential to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. ajchem-a.com In silico docking studies have identified certain pyrimidine derivatives with good interaction scores with pig pancreatic alpha-amylase. ajchem-a.com One synthesized derivative, S-[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate, demonstrated the most promising in vitro alpha-amylase inhibition activity. ajchem-a.com This suggests that the pyrimidine scaffold could be a basis for developing agents that modulate carbohydrate digestion.

Kinase Inhibition: The pyrimidine scaffold is a well-known privileged structure in the development of kinase inhibitors, which are crucial in cancer therapy. Pyrazolo[3,4-d]pyrimidines, which are isosteres of the adenine (B156593) ring of ATP, can effectively bind to the hinge region of kinase active sites. nih.gov This has led to the development of clinically approved kinase inhibitors. nih.gov Furthermore, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been synthesized as dual inhibitors of BRD4 and PLK1, two important targets in oncology. nih.gov Certain compounds from these series exhibited significant inhibitory activity against both BRD4 and PLK1, with IC50 values in the nanomolar range. nih.gov Thieno[2,3-d]pyrimidines have also been reported as potent inhibitors of various kinases, including Tie-2, B-Raf, and VEGFR. nih.gov

Purinergic P2Y receptors are a family of G-protein coupled receptors that are activated by extracellular nucleotides like ATP and UTP. nih.govnih.gov They are involved in a wide range of physiological and pathological processes. While thienopyridines are known to act as antagonists at certain P2Y receptors, such as P2Y12 on platelets, the direct interaction of this compound with P2Y receptors has not been specifically detailed in the available research. nih.gov The structural similarity of the pyrimidine core to the purine (B94841) bases suggests that this class of compounds could potentially interact with purinergic receptors, but further investigation is required to confirm this.

Endothelin receptors (ETA and ETB) are G-protein coupled receptors that mediate the effects of endothelins, potent vasoconstrictor peptides. nih.gov Antagonists of these receptors have therapeutic applications, particularly in pulmonary hypertension. nih.gov Reviews on endothelin receptor antagonists have mentioned pyrimidines as a class of compounds with potential activity. nih.gov However, specific studies detailing the antagonistic activity of this compound at endothelin receptors are not present in the provided search results.

Antioxidant Properties and Mechanisms (In vitro)

The antioxidant potential of a compound is its ability to neutralize harmful reactive oxygen species (ROS). The presence of a thiol (-SH) group in the structure of this compound suggests it may possess antioxidant properties. Thiol-containing compounds can act as antioxidants through various mechanisms, including radical scavenging and metal chelation. mdpi.com

While direct studies on the antioxidant activity of this compound are limited, research on related triazole-thiol derivatives has shown significant free radical scavenging activity in the DPPH assay. researchgate.net Specifically, a derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated potent antioxidant effects. researchgate.net Furthermore, some pyrimidine derivatives have been shown to reduce ROS levels in inflammatory cell models, confirming their antioxidant properties. researchgate.net

Anti-inflammatory Effects in Cellular Models

The anti-inflammatory potential of pyrimidine derivatives has been demonstrated in various cellular models. For instance, certain derivatives have been shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated THP-1 human leukemia monocytic cells in a dose-dependent manner. researchgate.net

Furthermore, related tetrahydrobenzo[b]thiophene derivatives, which share a fused heterocyclic system, have been found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages. nih.gov These compounds were also observed to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov The anti-inflammatory mechanism for these related compounds appears to involve the inhibition of the NF-κB and MAPK signaling pathways. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Meloxicam
Piroxicam
Celecoxib
S-[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate
N(4)-benzyl-N(6),N(6)-dimethyl-1-1(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine (DPP)
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This table lists all the chemical compounds mentioned in the article.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The exploration of the structure-activity relationship (SAR) of this compound and its analogues is crucial for understanding how chemical modifications influence their biological effects. These studies provide a rational basis for designing more potent and selective compounds. The pyrimidine scaffold, a privileged structure in medicinal chemistry, allows for strategic modifications at various positions (2, 4, 5, or 6) to generate derivatives with enhanced affinity for biological targets. nih.gov

Impact of Structural Modifications on Biological Potency

The biological activity of this compound analogues can be significantly altered by introducing different substituents to the pyrimidine core and the benzyl (B1604629) group. Research into related pyrimidine derivatives offers valuable insights into these relationships.

For instance, in a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives, the nature and position of substituents on a phenyl ring in a side chain were found to be more critical than their electronic properties. nih.gov Specifically, compounds with methyl and chloro groups at the ortho position of the phenyl ring displayed comparable and potent inhibitory activity against ADP-induced platelet aggregation. nih.gov This suggests that steric factors might play a more significant role than electronic effects in the interaction with the target protein. Conversely, analogues with substituents at the meta position showed lower activity. nih.gov

Furthermore, modifications at the 2-position of the pyrimidine ring have been shown to be critical. The presence of a 2-aminoethyl group led to the highest potency in platelet aggregation inhibition, while replacing it with a 2-hydroxyethyl group resulted in almost complete loss of activity, highlighting the importance of the amino group in the side chain. nih.gov

In another study on thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to pyrimidines, the 4-amino tautomeric form is believed to be the active conformation for interaction with biological targets. nih.gov Benzyl-substituted derivatives, due to their flexible molecular structure, are thought to enable more efficient contact with receptors compared to more rigid aryl-substituted counterparts. nih.gov

The introduction of different functional groups at various positions of the pyrimidine ring has been explored to enhance biological activities such as anticancer and antimicrobial effects. ekb.egnih.gov For example, the synthesis of derivatives with modifications at the thio-group, such as the formation of thiazolo[3,2-a]pyrimidine, has been reported to yield compounds with cytotoxic activity against cancer cell lines. ekb.eg Similarly, the introduction of a triazole ring or other heterocyclic systems can modulate the biological profile of the parent compound. nih.gov

The following table summarizes the impact of key structural modifications on the biological potency of pyrimidine analogues based on published research:

Interactive Data Table: Impact of Structural Modifications on Biological Potency of Pyrimidine Analogues

Modification Site Modification Observed Impact on Biological Activity Reference Compound(s) Citations
Phenyl Ring Side ChainOrtho-substitution (methyl, chloro)High inhibitory activity2c, 2h nih.gov
Phenyl Ring Side ChainMeta-substitution (methyl, chloro)Lower inhibitory activity2d, 2g nih.gov
Pyrimidine C2-Position2-Aminoethyl groupHighest potency in aggregation inhibition2a-j nih.gov
Pyrimidine C2-Position2-Hydroxyethyl groupAlmost complete loss of activity3a, 3c, 3d, 3g, 3h nih.gov
Pyrimidine C4-Position4-Amino tautomerConsidered the active formBenzyl-substituted 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6 carboxylates nih.gov
Thio-group (C2)Formation of thiazolo[3,2-a]pyrimidineCytotoxic activity5 ekb.eg
Pyrimidine C5-PositionIntroduction of a triazole ringModulated biological profile5a-c nih.gov

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the therapeutic potential of a lead compound like this compound. patsnap.com This iterative process involves designing, synthesizing, and testing new analogues to improve properties such as efficacy, selectivity, and pharmacokinetic profile. patsnap.com

A fundamental strategy in lead optimization is the analysis of the Structure-Activity Relationship (SAR) . patsnap.com By systematically modifying the chemical structure, researchers can identify the key functional groups responsible for the desired biological activity. patsnap.com For pyrimidine derivatives, this could involve exploring a wider range of substituents on the benzyl ring to fine-tune electronic and steric properties, or modifying the linker between the pyrimidine core and the phenyl ring. mdpi.com

Computational modeling techniques such as quantitative structure-activity relationship (QSAR) and molecular docking are invaluable tools in this process. patsnap.com These methods can predict how structural changes might affect the interaction of the compound with its biological target, thereby guiding the synthesis of more potent molecules. nih.govpatsnap.com

Medicinal chemistry techniques are employed to synthesize the designed analogues. patsnap.com Strategies such as bioisosteric replacement , where a functional group is swapped with a chemically similar one, can be used to improve biological activity or pharmacokinetic properties. patsnap.com For instance, replacing a hydrogen atom with a fluorine atom can sometimes enhance metabolic stability. Another approach is scaffold hopping , which involves changing the core structure while retaining essential functionalities to discover novel compounds with improved attributes. patsnap.com

Structural simplification is another effective strategy to reduce molecular complexity and improve drug-like properties. nih.gov This can involve removing non-essential functional groups or chiral centers to create molecules that are easier to synthesize and may have better pharmacokinetic profiles. nih.gov

In the context of this compound, lead optimization could focus on several key areas:

Modification of the Benzyl Moiety: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the benzyl ring to probe for improved interactions with the target. nih.gov

Alteration of the Pyrimidine Core: Exploring substitutions at other available positions of the pyrimidine ring to enhance potency and selectivity. nih.gov

Modification of the Thiol Group: Investigating the effect of converting the thiol group into other functionalities, such as thioethers or by incorporating it into a new heterocyclic ring system. ekb.eg

The following table outlines potential lead optimization strategies for this compound.

Interactive Data Table: Lead Optimization Strategies

Strategy Description Potential Application to this compound Citations
Structure-Activity Relationship (SAR) Analysis Systematically modifying the structure to identify key functional groups for biological activity.Investigating various substituents on the benzyl ring and pyrimidine core. patsnap.com
Computational Modeling (QSAR, Molecular Docking) Predicting the effect of structural modifications on target interaction.Guiding the design of new analogues with potentially higher potency. nih.govpatsnap.com
Bioisosteric Replacement Substituting a functional group with a chemically similar one to improve properties.Replacing the benzyl group with other aromatic or heteroaromatic rings. patsnap.com
Scaffold Hopping Changing the core structure while retaining essential functionalities.Exploring alternative heterocyclic scaffolds to the pyrimidine ring. patsnap.com
Structural Simplification Reducing molecular complexity to improve drug-like properties.Removing non-essential parts of the molecule that do not contribute to activity. nih.gov

While specific research on the coordination chemistry of this compound is limited in publicly available literature, its structural features allow for a comprehensive discussion of its potential as a ligand based on extensive studies of analogous pyrimidine and triazole-thiol compounds. This article explores the expected characteristics and potential applications of its metal complexes, adhering to the specified scientific framework.

Emerging and Non Biological Applications of 4 Amino 5 Benzyl Pyrimidine 2 Thiol in Chemical Sciences

Applications in Materials Science (e.g., Polymer Chemistry, Functional Coatings)

The unique structure of pyrimidine (B1678525) thiols, featuring reactive thiol and amino groups, makes them versatile building blocks in materials science. Research into analogous compounds suggests that 4-Amino-5-benzyl-pyrimidine-2-thiol could serve as a valuable component in the development of advanced materials, including functional polymers and coatings.

The thiol group is particularly effective for anchoring the molecule to metal surfaces, a property that has been exploited in the creation of functionalized nanoparticles. For instance, related pyrimidine thiols have been used to create sophisticated nanomaterials. 4,6-diamino-2-pyrimidine thiol (DAPT) has been employed to cap gold nanoparticles (AuNPs), which can then be embedded into membranes for specific applications. researchgate.netmdpi.com Similarly, 4,6-dimethyl pyrimidine-2-thiol (B7767146) has been used as a ligand in the synthesis of copper sulfide (B99878) nanocrystals, which are materials with potential applications in solar cells and photo-switching devices due to their favorable optical and electronic properties. evitachem.com

Furthermore, the amino group on the pyrimidine ring can participate in polymerization reactions. A study demonstrated the synthesis of a new Naphthalene diimide (NDI) dye through a condensation reaction involving 4,6-diamino-2-pyrimidine-thiol. ekb.eg The resulting dye exhibits properties that are highly desirable for photonic and optoelectronic applications. ekb.eg These examples indicate a strong potential for this compound to be used as a monomer or functional additive in polymer chemistry and for creating specialized coatings with unique optical or electronic characteristics.

Table 1: Applications of Related Pyrimidine Thiols in Materials Science

Compound NameApplicationResulting MaterialPotential UseReference
4,6-dimethyl pyrimidine-2-thiolLigand for Nanocrystal SynthesisCopper Sulfide NanocrystalsSolar cells, Photo-switching devices evitachem.com
4,6-diamino-2-pyrimidine-thiolReactant in Dye SynthesisNaphthalene Diimide (NDI) DyePhotonics, Optoelectronics ekb.eg
4,6-diamino-2-pyrimidine-thiolCapping Agent for NanoparticlesFunctionalized Gold Nanoparticles (AuNPs)Antibacterial membranes researchgate.netmdpi.com

Role in Analytical Chemistry (e.g., Reagents, Sensors)

The same properties that make pyrimidine thiols useful in materials science also position them as promising candidates for applications in analytical chemistry, particularly as reagents and in the development of chemical sensors. The ability of the thiol and amino groups to bind with metal ions is a key feature in this context.

Research has shown that dyes synthesized using 4,6-diamino-2-pyrimidine-thiol can be designed as powerful binding sites for metal ions. ekb.eg The interaction between the pyrimidine-based dye and metal ions leads to observable changes in photophysical properties, such as shifts in absorption and emission spectra, which is the fundamental principle behind many colorimetric or fluorescent sensors. ekb.eg This suggests that this compound could be developed into a selective chelating agent or a reagent for the detection of specific metal analytes.

Moreover, the application of pyrimidine thiol-capped gold nanoparticles extends to the field of biosensors. mdpi.com While this application has a biological component, the underlying principle of using functionalized nanoparticles for signal amplification in detection systems is a core concept in modern analytical chemistry. The ability to functionalize sensor surfaces with molecules like this compound could lead to the development of novel sensors with enhanced sensitivity and selectivity for a variety of target molecules.

Table 2: Applications of Related Pyrimidine Thiols in Analytical Chemistry

Compound NameApplicationMechanism/PrincipleTarget AnalyteReference
4,6-diamino-2-pyrimidine-thiolComponent of a Metal-Sensing DyeChanges in photophysical properties upon metal bindingMetal Ions ekb.eg
4,6-diamino-2-pyrimidine-thiolCapping agent for Nanoparticles in BiosensorsElectrochemical detection amplified by nanoparticlesCocaine (example) mdpi.com

Agrochemical Research and Development (Pre-discovery Phase)

The pyrimidine scaffold is a well-established structural motif in the agrochemical industry. researchgate.net Numerous commercial herbicides, fungicides, and insecticides contain a pyrimidine ring, highlighting the importance of this chemical class in crop protection. researchgate.net

In the pre-discovery phase of agrochemical research, scientists synthesize and screen novel compounds based on known active scaffolds. Pyrimidine thiol derivatives are recognized as valuable intermediates or precursors for the synthesis of biologically active molecules with potential pesticidal properties. evitachem.comevitachem.com For example, various aminopyrimidine derivatives have been investigated for their herbicidal activity. bohrium.comgoogle.com Specifically, compounds with a 4-aminopyrimidine (B60600) structure have shown good activity against certain insect pests. mdpi.com

While direct studies on the agrochemical potential of this compound are not prominent in public literature, its structural features place it firmly within a class of compounds of high interest for agrochemical screening. The presence of the aminopyrimidine core, combined with the benzyl (B1604629) and thiol functionalities, provides a unique chemical entity that could be explored for novel herbicidal, fungicidal, or insecticidal activities. Its role would be as a candidate molecule in the early stages of research and development, where large libraries of compounds are evaluated to discover new leads.

Future Research Directions and Unaddressed Challenges in 4 Amino 5 Benzyl Pyrimidine 2 Thiol Research

Development of Novel and Efficient Synthetic Routes

The synthesis of 4-Amino-5-benzyl-pyrimidine-2-thiol is not yet widely documented in dedicated procedural literature, presenting an immediate challenge and opportunity for synthetic chemists. However, established methodologies for constructing the pyrimidine (B1678525) core offer several promising avenues for exploration. A primary and classical approach involves the condensation of a suitable three-carbon precursor with thiourea (B124793). The key challenge lies in the efficient and regioselective synthesis of the requisite β-dicarbonyl equivalent bearing a benzyl (B1604629) group at the α-position.

Future research should focus on optimizing a multi-step synthesis, potentially starting from phenylacetic acid or one of its derivatives to introduce the benzyl moiety. The development of a one-pot synthesis would be a significant advancement, potentially improving yield and reducing waste. Alternative strategies could involve the reaction of S-benzylisothiourea salts with appropriate C3 synthons like benzylmalononitrile, a method that has been successful for related 4-aminopyrimidine (B60600) derivatives. researchgate.net

Furthermore, the exploration of green chemistry principles in the synthesis of this compound is a critical future direction. This includes the investigation of solvent-free reaction conditions, the use of microwave-assisted synthesis to reduce reaction times and improve yields, and the development of catalytic methods that minimize the use of stoichiometric reagents. mdpi.commdpi.com A comparative analysis of different synthetic routes, as detailed in the table below, would be invaluable in identifying the most efficient and scalable method for producing this compound for further research.

Proposed Synthetic Route Key Reactants Potential Advantages Potential Challenges
Classical Condensation Benzylmalonic ester derivative, ThioureaWell-established methodology for pyrimidine synthesis.Multi-step synthesis of the starting ester may be required; potential for side products.
Isothiourea Route S-Benzylisothiourea, BenzylmalononitrilePotentially more direct for introducing the benzyl and thiol groups.Availability and stability of S-benzylisothiourea; regioselectivity control.
Benzyl Halide Condensation Pre-formed 4-amino-pyrimidine-2-thiol, Benzyl halideModular approach allowing for late-stage introduction of the benzyl group.Potential for N- vs. S-alkylation; may require protecting groups.

Deeper Elucidation of Molecular Mechanisms and Off-target Effects (In vitro)

The in vitro biological activities of this compound are largely uncharacterized. A significant area of future research will be to systematically screen this compound against a panel of human cell lines and relevant molecular targets. Based on the activities of structurally related pyrimidine derivatives, several hypotheses for its mechanism of action can be proposed.

Derivatives of 2-aminopyrimidine (B69317) have been reported to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.govrsc.org Therefore, initial in vitro studies on this compound should include assays to assess its impact on cell viability, proliferation, apoptosis (e.g., through Annexin V staining and caspase activation assays), and cell cycle progression (via flow cytometry).

Furthermore, many pyrimidine-based compounds are known to be kinase inhibitors. nih.govrsc.org Screening this compound against a broad panel of kinases is a critical step. For instance, related compounds have shown inhibitory activity against PI3Kδ and MEK1. nih.govrsc.org Identifying specific kinase targets would be a major breakthrough in understanding its molecular mechanism. Additionally, investigating its potential as an Hsp90 inhibitor, a property seen in C5-benzyl substituted pyrrolo[2,3-d]pyrimidines, could be a fruitful line of inquiry. daneshyari.com

It is also crucial to investigate potential off-target effects. This includes assessing its interaction with a wide range of receptors, enzymes, and ion channels to build a comprehensive pharmacological profile. Understanding its potential to modulate ATP-binding cassette (ABC) transporters, which is a known activity of some 4-aminothienopyrimidines, will be important for predicting potential drug resistance mechanisms. mdpi.com

Exploration of Synergistic Effects with Other Chemical Entities (In vitro)

A significant and entirely unaddressed area of research for this compound is its potential for synergistic interactions with other chemical entities. Combination therapies are a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. Future in vitro studies should be designed to explore the synergistic or additive effects of this compound when combined with known therapeutic agents.

For instance, if initial screenings reveal anticancer activity, it would be logical to investigate its combination with standard-of-care chemotherapeutic drugs or targeted therapies. The potential for synergy could be evaluated using methods such as the Chou-Talalay method to calculate a combination index. This would determine if the combined effect of the two agents is greater than the sum of their individual effects.

The rationale for such studies would be based on the elucidated molecular mechanism of this compound. For example, if it is found to inhibit a specific signaling pathway, combining it with a drug that targets a parallel or downstream pathway could lead to a more profound therapeutic effect. The lack of any current data in this area makes it a high-priority research direction.

Advanced Computational and Data Science Integration in Research

The integration of computational and data science approaches offers a powerful and efficient means to guide and accelerate research into this compound. In silico methods can be employed at various stages of the research pipeline, from hypothesis generation to lead optimization.

Molecular docking studies can be used to predict the binding affinity of this compound to the active sites of potential protein targets, such as various kinases or Hsp90. rsc.org This can help to prioritize experimental screening efforts and provide insights into the structural basis of its activity.

Density Functional Theory (DFT) calculations can be utilized to understand the compound's electronic structure, reactivity, and to predict its spectroscopic properties, which can aid in its characterization. mdpi.comnih.gov Such studies can also provide insights into the most stable tautomeric and conformational states of the molecule, which is crucial for understanding its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies could be undertaken once a series of analogs with varying biological activities are synthesized. mdpi.com This would allow for the development of predictive models that can guide the design of new derivatives with improved potency and selectivity.

Finally, network pharmacology and systems biology approaches can be used to analyze potential protein-protein interaction networks associated with the compound's targets. nih.gov This can help to elucidate the broader biological pathways that may be modulated by this compound and to predict potential synergistic drug combinations.

The following table summarizes the key computational approaches and their potential applications in the research of this compound:

Computational Method Application in this compound Research
Molecular Docking Prediction of binding modes and affinities to potential protein targets (e.g., kinases, Hsp90).
Density Functional Theory (DFT) Analysis of electronic structure, reactivity, and conformational preferences.
QSAR Development of predictive models for lead optimization.
Network Pharmacology Elucidation of biological pathways and prediction of synergistic interactions.

Q & A

Q. What are the standard synthetic routes for 4-Amino-5-benzyl-pyrimidine-2-thiol, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, starting with a pyrimidine core (e.g., 2-thiopyrimidine derivatives), benzylation at the 5-position can be achieved using benzyl halides under basic conditions (e.g., NaOH or K₂CO₃) . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product in >95% purity. HPLC with UV detection (λ = 254 nm) is recommended for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm the benzyl group (δ 4.5–5.0 ppm for CH₂, aromatic protons at δ 7.2–7.4 ppm) and thiol proton (δ 1.5–2.5 ppm, exchangeable).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~ 260.1 Da).
  • FT-IR : Peaks at 2550–2600 cm⁻¹ (S-H stretch) and 3300–3500 cm⁻¹ (N-H stretches) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Follow hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/open flames) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodological Answer :
  • Catalyst Screening : Test transition metal catalysts (e.g., Pd/C for cross-coupling) or nano-catalysts (e.g., Au/zeolite for improved regioselectivity) .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. protic solvents (EtOH, H₂O) to balance reactivity and solubility.
  • DOE (Design of Experiments) : Use factorial designs to assess interactions between temperature (80–120°C), reaction time (6–24 h), and reagent stoichiometry .

Q. How should researchers resolve contradictions in spectral data or bioactivity results for this compound?

  • Methodological Answer :
  • Cross-Validation : Replicate analyses using orthogonal techniques (e.g., LC-MS vs. NMR for purity).
  • Control Experiments : Include known analogs (e.g., 4-Amino-5-methylpyrimidine) to benchmark spectral peaks or biological activity .
  • Collaborative Analysis : Share raw data with computational chemists to model tautomeric forms or degradation products that may explain discrepancies .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., DHFR or kinases) to assess binding affinities. Validate with MD simulations (GROMACS) .
  • QSAR Models : Train models on PubChem datasets (CID 135414768) to correlate substituent effects (e.g., benzyl vs. methyl groups) with antimicrobial IC₅₀ values .

Q. How can researchers design assays to evaluate the compound’s anticancer potential?

  • Methodological Answer :
  • Cell Lines : Use MCF-7 (breast cancer) and HCT-116 (colon cancer) with cisplatin as a positive control.
  • Dose-Response Curves : Test 1–100 µM concentrations over 48–72 h, measuring viability via MTT assay.
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis .

Q. What strategies enable functionalization of the thiol group for derivative synthesis?

  • Methodological Answer :
  • Alkylation : React with alkyl halides (e.g., methyl iodide) under basic conditions to form thioethers.
  • Oxidation : Use H₂O₂ or Oxone® to convert -SH to sulfonic acid (-SO₃H) for solubility enhancement .
  • Metal Coordination : Explore coordination complexes with Au(I) or Pt(II) for catalytic applications .

Q. How do environmental factors (pH, temperature) affect the compound’s stability?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • pH Studies : Dissolve in buffers (pH 2–12) and track thiol oxidation (loss of S-H IR peak) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-benzyl-pyrimidine-2-thiol
Reactant of Route 2
Reactant of Route 2
4-Amino-5-benzyl-pyrimidine-2-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.